4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is the ‘one-pot’ reductive cyclization. This involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent . The starting material, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, is prepared by coupling 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using HBTU as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .
Chemical Reactions Analysis
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reductive cyclizing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to enzymes and protein receptors, inhibiting their activity. This can result in the inhibition of bacterial nucleic acid and protein synthesis, disruption of microtubule function in fungi, and inhibition of gastric acid secretion in the stomach .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 2-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-2,10-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
These compounds share a similar benzimidazole skeleton but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-23(25(31)28-17-9-5-4-6-10-17)24(19-14-13-18(32-2)15-22(19)33-3)30-21-12-8-7-11-20(21)29-26(30)27-16/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
MDKYJADJRDEDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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